molecular formula C7H14N2O B1328566 1-Propylpiperazin-2-one CAS No. 65464-10-0

1-Propylpiperazin-2-one

Cat. No.: B1328566
CAS No.: 65464-10-0
M. Wt: 142.2 g/mol
InChI Key: TUJPZNOIDMQOSD-UHFFFAOYSA-N
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Description

1-Propylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C7H14N2O It is a derivative of piperazine, a well-known nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in high yields . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Propylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring is functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include N-alkylated or N-acylated derivatives, which can have different pharmacological properties.

Scientific Research Applications

1-Propylpiperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propylpiperazin-2-one involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

    Piperazine: A parent compound with a similar structure but without the propyl group.

    1-Methylpiperazin-2-one: A similar compound with a methyl group instead of a propyl group.

    4-Propylpiperazin-2-one: Another derivative with the propyl group at a different position.

Uniqueness: 1-Propylpiperazin-2-one is unique due to its specific substitution pattern, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

1-Propylpiperazin-2-one, a derivative of piperazine, has garnered attention in pharmacological research due to its diverse biological activities. This article compiles findings from various studies to elucidate the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which contributes to its biological activity. The chemical formula is C8H17NC_8H_{17}N, and it possesses a basic nitrogen atom that can interact with various biological targets.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems and enzyme inhibition. Key mechanisms include:

  • Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter uptake, particularly in the central nervous system (CNS). This property is linked to its ability to inhibit neurotransmitter transporters, which may have implications for treating disorders such as depression and anxiety .
  • Enzyme Inhibition : Studies indicate that this compound can inhibit various enzymes, including acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating neurodegenerative diseases and bacterial infections .

Biological Activity Spectrum

The biological activity spectrum of this compound includes:

Activity TypeDescription
Antimicrobial Exhibits moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis.
Neuroprotective Potential for neuroprotection through inhibition of neurotransmitter uptake.
Analgesic Demonstrated analgesic properties in animal models.
Antiviral Investigated for use in HIV protease inhibition, showing promising results.

Case Study 1: Neuroprotective Effects

In a study examining the effects of piperazine derivatives on neurodegenerative diseases, this compound was shown to significantly reduce neuronal cell death in vitro models of neurotoxicity. The compound's ability to inhibit AChE was linked to improved cognitive function in animal models .

Case Study 2: Antimicrobial Activity

A series of synthesized compounds including this compound were evaluated for their antibacterial properties. Results indicated significant inhibition against Salmonella typhi, with IC50 values demonstrating its potential as a therapeutic agent against bacterial infections .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of piperazine, including this compound. Notable findings include:

  • HIV Protease Inhibition : Research has shown that compounds similar to this compound can act as effective inhibitors of HIV protease, with IC50 values indicating high potency against both wild-type and drug-resistant strains .
  • Enzyme Interaction : The compound's interaction with enzymes such as urease suggests a broader pharmacological profile, potentially aiding in the treatment of conditions where enzyme inhibition is beneficial .

Properties

IUPAC Name

1-propylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-4-9-5-3-8-6-7(9)10/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJPZNOIDMQOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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